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Compound of Interest

Compound Name:
3-Chloro-4-ethoxy-5-

methoxyphenol

CAS No.: 1881293-82-8

Cat. No.: B1435229 Get Quote

Introduction & Retrosynthetic Analysis
The target molecule, 3-Chloro-4-ethoxy-5-methoxyphenol, possesses a specific substitution

pattern (3,4,5-trisubstituted) that challenges standard electrophilic aromatic substitution due to

the directing effects of the oxygenated groups.

Direct chlorination of 3-ethoxy-4-methoxyphenol is prone to regiochemical mixtures. Therefore,

we employ a Directed Functionalization Strategy starting from Vanillin (4-hydroxy-3-

methoxybenzaldehyde). The aldehyde moiety serves as a temporary blocking group and a

handle for the final phenolic oxidation (Dakin Oxidation), ensuring perfect regiocontrol.
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TARGET:
3-Chloro-4-ethoxy-5-methoxyphenol

Intermediate 1:
3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Dakin Oxidation
(CHO -> OH)

Intermediate 2:
5-Chlorovanillin

(3-Chloro-4-hydroxy-5-methoxybenzaldehyde)

O-Ethylation
(OH -> OEt)

STARTING MATERIAL:
Vanillin

(4-Hydroxy-3-methoxybenzaldehyde)

Regioselective Chlorination
(Ortho to OH)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the conversion of Vanillin to the target phenol

via chlorination, alkylation, and oxidative deformylation.[1]

Route Overview & Critical Control Points

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1435229?utm_src=pdf-body-img
https://patents.google.com/patent/CN101987814A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Transformation Reagents
Critical Control
Point (CCP)

1 Chlorination
NaClO (Bleach) or

SO₂Cl₂

Temperature control

(<20°C) to prevent

over-chlorination.

2 O-Alkylation
EtI or EtBr, K₂CO₃,

DMF

Complete conversion

of phenol to avoid side

reactions in Step 3.

3 Dakin Oxidation
H₂O₂, Formic Acid (or

NaOH)

Exotherm

Management.

Peroxide

accumulation hazard.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Chlorovanillin
Objective: Regioselective introduction of chlorine ortho to the hydroxyl group. Reaction Type:

Electrophilic Aromatic Substitution.

Reagents:

Vanillin (152.15 g/mol ): 100 g (0.657 mol)

Sodium Hypochlorite solution (10-12% active Cl₂): ~550 mL (1.1 equiv)

Sodium Hydroxide (NaOH): 26.3 g (0.657 mol)

Acetic Acid (glacial): For acidification[2]

Solvent: Water

Protocol:

Dissolution: In a 2L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and

thermometer, dissolve 100 g Vanillin and 26.3 g NaOH in 800 mL water. The solution will turn
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yellow (phenolate formation).

Chlorination: Cool the solution to 15°C. Add the Sodium Hypochlorite solution dropwise via

an addition funnel over 2 hours.

Note: Maintain internal temperature between 15-20°C. Higher temperatures promote di-

chlorination.

Acidification: Once HPLC confirms consumption of Vanillin (<1%), cool to 10°C and slowly

acidify with glacial acetic acid to pH 3-4.

Isolation: The product, 5-Chlorovanillin, will precipitate as a white to pale cream solid. Stir for

1 hour at 5°C.

Purification: Filter the solid and wash with ice-cold water (3 x 200 mL). Recrystallize from

Ethanol/Water (1:1) if purity is <98%.

Yield: Expect ~105-110 g (85-90%).

Step 2: Synthesis of 3-Chloro-4-ethoxy-5-
methoxybenzaldehyde
Objective: Protection of the phenol as an ethyl ether. Reaction Type: Williamson Ether

Synthesis.

Reagents:

5-Chlorovanillin (186.59 g/mol ): 100 g (0.536 mol)

Ethyl Bromide (EtBr): 87.6 g (0.804 mol, 1.5 equiv)

Potassium Carbonate (K₂CO₃): 111 g (0.804 mol, 1.5 equiv)

Solvent: DMF (Dimethylformamide), 500 mL

Protocol:

Setup: Charge a 1L reactor with 5-Chlorovanillin, K₂CO₃, and DMF.
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Addition: Add Ethyl Bromide in one portion (or dropwise if scale >1kg to manage mild

exotherm).

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or

HPLC.[3][4]

Workup: Cool to room temperature. Pour the reaction mixture into 2L of ice water. The

product should precipitate.[5]

Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3 x 400 mL), wash with brine,

dry over Na₂SO₄, and concentrate.

Yield: Expect ~105 g (91%). Product is usually a crystalline solid.

Step 3: Dakin Oxidation to 3-Chloro-4-ethoxy-5-
methoxyphenol
Objective: Conversion of the aldehyde to a phenol. Reaction Type: Dakin Oxidation (Baeyer-

Villiger migration mechanism).

Reagents:

3-Chloro-4-ethoxy-5-methoxybenzaldehyde: 50 g (0.233 mol)

Hydrogen Peroxide (30% w/w): 35 mL (~1.5 equiv)

Formic Acid (85%): 200 mL (Solvent/Catalyst)

Sodium Hydroxide (10% aq): For hydrolysis[6]

Protocol:

Oxidation: Dissolve the aldehyde (50 g) in Formic Acid (200 mL) in a 1L RBF.

Peroxide Addition (Critical Safety Step): Cool the solution to 0-5°C. Add H₂O₂ (30%)

dropwise.
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Warning: The reaction is exothermic. Do not allow temperature to exceed 10°C during

addition.

Stirring: Allow the mixture to warm to room temperature and stir for 3 hours. The solution

usually darkens slightly.

Hydrolysis: The intermediate formate ester must be hydrolyzed.[2] Concentrate the formic

acid under reduced pressure (rotovap).

Base Treatment: Dissolve the residue in Methanol (100 mL) and add 10% NaOH solution

(150 mL). Stir at 25°C for 1 hour.

Acidification: Acidify carefully with 2M HCl to pH 2.

Extraction: Extract with Dichloromethane (DCM) (3 x 150 mL).

Purification: Wash the organic layer with NaHCO₃ (to remove acid traces) and brine. Dry

over MgSO₄.

Flash Chromatography:[5] If necessary, purify on Silica Gel (Eluent: Hexane/EtOAc 8:2).

Final Product: 3-Chloro-4-ethoxy-5-methoxyphenol.[7]

Appearance: Off-white to pale yellow solid.

Yield: ~38-42 g (80-85%).

Analytical Quality Control (QC)
Parameter Method Specification

Purity
HPLC (C18, ACN/H₂O + 0.1%

TFA)
> 98.0% Area

Identity ¹H-NMR (400 MHz, CDCl₃) Consistent with structure

Residual Solvent GC-Headspace < 5000 ppm (DMF/DCM)

Water Content Karl Fischer < 0.5%
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Expected ¹H-NMR Data (CDCl₃):

δ 6.60 (d, 1H, Ar-H): Proton at position 2 (ortho to OH, meta to Cl).

δ 6.45 (d, 1H, Ar-H): Proton at position 6 (ortho to OH, ortho to OMe).

δ 5.30 (s, 1H, OH): Phenolic proton (exchangeable).

δ 4.05 (q, 2H, O-CH₂-): Ethoxy methylene.

δ 3.85 (s, 3H, O-Me): Methoxy group.

δ 1.42 (t, 3H, -CH₃): Ethoxy methyl.

Process Safety & Scale-Up Considerations
Thermal Hazards (Dakin Oxidation)
The oxidation step involves peracids (formed in situ from Formic acid + H₂O₂).

Risk: Runaway exothermic decomposition.

Mitigation:

Strict temperature control (<10°C during addition).

Use of a blast shield for reactions >100g.

Quench residual peroxides with Sodium Metabisulfite (Na₂S₂O₅) before workup. Test with

starch-iodide paper.

Solvent Management
DMF (Step 2): High boiling point makes removal difficult. Use water washes or switch to

Acetonitrile (requires longer reaction time) for easier workup.

Chlorinated Solvents: DCM is used for extraction.[2] For green chemistry compliance, Ethyl

Acetate can be substituted, though phase separation may be slower.
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Waste Disposal
Aqueous Waste: Step 1 generates chlorinated waste streams. Neutralize and treat as

halogenated aqueous waste.

Peroxides: Ensure all peroxide waste is quenched before disposal to prevent container

pressurization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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